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Compound of Interest

Compound Name: Allyl alcohol

Cat. No. B041490

An In-depth Technical Guide to the Thermodynamic Properties of Allyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key thermodynamic properties
of allyl alcohol (prop-2-en-1-ol). Allyl alcohol is a significant organic intermediate used in the
synthesis of various chemicals, including pharmaceuticals, resins, and plasticizers. A thorough
understanding of its thermodynamic characteristics is essential for process design, safety
analysis, and toxicological studies, particularly for drug development professionals who must
consider its metabolic pathway and potential for hepatotoxicity. This document summarizes
critical quantitative data in tabular form, details the experimental protocols used for their
determination, and visualizes relevant biological and experimental workflows.

Physicochemical and Thermodynamic Properties

The fundamental physicochemical and thermodynamic properties of allyl alcohol are
summarized below. Data has been compiled from various sources and represents values at
standard conditions (298.15 K and 1 bar) unless otherwise specified.

Table 1: General Physicochemical Properties of Allyl
Alcohol
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Property Value Source(s)
IUPAC Name Prop-2-en-1-ol [1]
CAS Number 107-18-6 [1]
Molecular Formula C3HeO [1]
Molar Mass 58.08 g/mol [1]
Appearance Colorless liquid [1]
Odor Pungent, mustard-like [2]
Melting Point -129 °C (144.15 K) [2]
Boiling Point 97.1 °C (370.25 K) [3]
Density (liquid) 0.854 g/mL at 25 °C [2]

Table 2: Core Thermodynamic Data for Allyl Alcohol
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Thermodynami . .
Value Units Conditions Source(s)
c Property
Standard
Enthalpy of -174.05 (-41.60
T kJ/mol 298.15 K [3]
Formation (liquid,  kcal/mol)
AHf?)
Standard
Enthalpy of
-123.64 £ 1.46 kJ/mol 298.15 K

Formation (gas,
AHf?)

Standard Molar ) ]
Not available in

Entropy (liquid, ] ) J/(mol-K) 298.15 K -
cited literature

S°)
Heat of
Constant
Combustion -1853.8 kJ/mol
Pressure
(AHc®)
Enthalpy of .
o at Normal Boiling
Vaporization 39.98 kJ/mol _
Point
(AHvap)
Heat of Fusion 5.12 (1223.7 ) )
kJ/mol at Melting Point [3]

(AHfus) cal/mol)

Table 3: Heat Capacity and Vapor Pressure of Allyl
Alcohol
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Property Value Units Conditions Source(s)

Specific Heat

Capacity (liquid, 2.784 kJ/(kg-K) 20.5-95.5°C

cp)

Molar Heat

Capacity (gas, 76.02 J/(mol-K) 298.15K

Cp)

Vapor Pressure 3.17 kPa 20 °C [4]
3.173 (23.8

Vapor Pressure kPa 25°C [5]
mmHg)

Experimental Protocols

The determination of the thermodynamic properties listed above relies on precise calorimetric
and analytical methods. The following sections detail the generalized experimental protocols for
measuring two key parameters: the enthalpy of formation and the standard molar entropy.

Determination of Enthalpy of Formation via Bomb
Calorimetry

The standard enthalpy of formation of a combustible compound like allyl alcohol is typically
determined indirectly by measuring its enthalpy of combustion (AHc®) using a bomb
calorimeter. The enthalpy of formation can then be calculated using Hess's Law.

Principle: A known mass of the substance is completely combusted in a constant-volume, high-
pressure oxygen environment. The heat released by the combustion is absorbed by the
surrounding water bath, and the temperature change of the water is measured.

Methodology:

o Sample Preparation: A precise mass (typically ~1 gram) of high-purity allyl alcohol is
weighed. Due to its volatility, the liquid is encapsulated in a thin-walled glass ampoule or a
gelatin capsule of known mass and heat of combustion.
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Calorimeter Assembly: The encapsulated sample is placed in a crucible within the
decomposition vessel ("bomb™). A fuse wire (e.g., nickel-chromium) is positioned to be in
contact with the sample or capsule.

Pressurization: The bomb is sealed and purged of air, then filled with high-purity oxygen to a
pressure of approximately 30 atm.

Calorimetry: The bomb is submerged in a known quantity of water in the calorimeter's
insulated bucket. The system is allowed to reach thermal equilibrium.

Ignition and Data Acquisition: The sample is ignited by passing an electric current through
the fuse wire. The temperature of the water in the bucket is recorded at regular intervals
before, during, and after combustion until a stable final temperature is reached.

Calibration: The effective heat capacity of the calorimeter system (the "calorimeter constant")
is determined by combusting a standard substance with a precisely known heat of
combustion, such as benzoic acid.

Calculation: The heat of combustion of the sample is calculated from the observed
temperature rise and the calorimeter constant, with corrections made for the heat of
combustion of the capsule and the fuse wire. Using the known standard enthalpies of
formation for COz2(g) and H20(l), the standard enthalpy of formation of allyl alcohol is
calculated via Hess's Law for the combustion reaction: CsHeO(l) + 402(g) — 3CO2(g) +
3H20()
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Workflow for Bomb Calorimetry
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Caption: Workflow for determining enthalpy of formation.
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Determination of Standard Molar Entropy via Adiabatic
Calorimetry

The standard molar entropy (S°) of a substance is determined by measuring its heat capacity
(Cp) as a function of temperature, starting from near absolute zero (0 K) up to the standard
temperature (298.15 K).

Principle: According to the Third Law of Thermodynamics, the entropy of a perfect crystal at 0 K
is zero. The entropy at a temperature T is calculated by integrating the heat capacity divided by
the temperature over the range from 0 K to T, accounting for the entropy changes at any phase
transitions. S°(T) = [oT (Cp/T) dT + AStrans

Methodology:

e Apparatus: An adiabatic calorimeter is used. This instrument is designed to minimize heat
exchange with the surroundings, ensuring that nearly all the heat supplied to the sample is
used to increase its temperature.

o Sample Preparation: A purified sample of allyl alcohol is placed in a sample vessel within
the calorimeter.

o Low-Temperature Measurement: The sample is cooled to a very low temperature, typically
using liquid helium (approaching ~4 K).

o Heat Capacity Measurement: The heat capacity is measured in a series of steps. A known
guantity of electrical energy is supplied to the sample, and the resulting temperature
increase is precisely measured. The heat capacity is calculated as Cp = (Energy supplied) /
(Temperature change).

» Temperature Range: These measurements are repeated across the entire temperature
range from near O K up to and beyond 298.15 K.

e Phase Transitions: The enthalpy of any phase transitions (e.g., melting) is measured. The
entropy of transition is calculated as AStrans = AHtrans / Ttrans. For allyl alcohol, this
would primarily be the heat of fusion at its melting point.

o Data Analysis:
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o The heat capacity data below the lowest measurement temperature (e.g., < 10 K) is
extrapolated to 0 K using the Debye T3 law.

o The collected Cp data is used to numerically evaluate the integral of (Cp/T) dT from 0 K to
298.15 K.

o The entropies of any phase transitions between 0 K and 298.15 K are added to the
integral value to obtain the final standard molar entropy, S°, at 298.15 K.

Relevance to Drug Development: Metabolic Pathway
and Toxicity

For drug development professionals, understanding the metabolic fate of compounds is critical.
Allyl alcohol is a well-known hepatotoxin, and its toxicity is directly linked to its metabolic
activation.

Allyl alcohol is metabolized in the liver primarily by the enzyme alcohol dehydrogenase (ADH).
This oxidation reaction converts allyl alcohol into acrolein, a highly reactive and cytotoxic a,3-
unsaturated aldehyde. Acrolein is responsible for the observed liver damage. The cell's primary
defense mechanism against acrolein is conjugation with glutathione (GSH), a reaction that can
be spontaneous or catalyzed by glutathione S-transferases (GSTs). The resulting GSH-acrolein
conjugate is less toxic and can be further metabolized and excreted. If GSH stores are
depleted, acrolein can react with cellular macromolecules, leading to oxidative stress, protein
dysfunction, and cell death.
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Caption: Metabolic activation and toxicity pathway of allyl alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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